molecular formula C18H26O4 B1148255 1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester CAS No. 297182-84-4

1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester

Cat. No.: B1148255
CAS No.: 297182-84-4
M. Wt: 306.4 g/mol
InChI Key: XPCHWFUSMLQKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester is a chemical compound that belongs to the family of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is known for its role in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester typically involves the esterification of phthalic anhydride with 3,7-dimethyloctanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures the efficient conversion of reactants to the desired ester.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form phthalic acid and the corresponding alcohol.

    Reduction: Reduction reactions can convert the ester back to the alcohol and phthalic acid.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phthalic acid and 3,7-dimethyloctanol.

    Reduction: Phthalic acid and 3,7-dimethyloctanol.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester has several applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

    Industry: Widely used in the manufacture of flexible PVC products, including cables, flooring, and medical devices.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester primarily involves its interaction with plastic materials to enhance their flexibility and durability. At the molecular level, the ester interacts with the polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in a more flexible and durable material.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzenedicarboxylic acid, diisooctyl ester
  • 1,2-Benzenedicarboxylic acid, dihexyl ester
  • 1,2-Benzenedicarboxylic acid, dinonyl ester

Comparison

1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to other phthalates, it offers a balance of flexibility and durability, making it suitable for a wide range of applications. Its molecular structure also influences its interaction with biological systems, making it a subject of interest in toxicological studies.

Properties

CAS No.

297182-84-4

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

2-(3,7-dimethyloctoxycarbonyl)benzoic acid

InChI

InChI=1S/C18H26O4/c1-13(2)7-6-8-14(3)11-12-22-18(21)16-10-5-4-9-15(16)17(19)20/h4-5,9-10,13-14H,6-8,11-12H2,1-3H3,(H,19,20)

InChI Key

XPCHWFUSMLQKRO-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)[O-]

Canonical SMILES

CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-Benzenedicarboxylic Acid 1-(3,7-Dimethyloctyl) Ester, 1,2-Benzenedicarboxylic Acid Mono(3,7-dimethyloctyl) Ester;  Phthalic Acid Mono(3,7-dimethyloctyl) Ester; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.